MIC90 Potency Comparison: MMV688845 versus Rifabutin Against M. abscessus
MMV688845 exhibits a MIC90 of 7.5 μM against M. abscessus ATCC 19977 in 7H9 medium supplemented with ADS, compared to rifabutin's MIC90 of 1.2 μM under identical conditions, establishing baseline potency for hit-to-lead optimization [1].
| Evidence Dimension | MIC90 (μM) |
|---|---|
| Target Compound Data | 7.5 μM |
| Comparator Or Baseline | Rifabutin: 1.2 μM |
| Quantified Difference | MMV688845 MIC90 is 6.25× higher than rifabutin |
| Conditions | M. abscessus ATCC 19977, 7H9 + ADS medium |
Why This Matters
Provides a benchmark for hit-to-lead programs and confirms activity against a clinically relevant comparator antibiotic.
- [1] Richter, A., Lang, M., & Dick, T. (2022). In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor MMV688845 against Mycobacterium abscessus. Microbiology Spectrum, 10(6), e02760-22. Table 2. doi:10.1128/spectrum.02760-22. View Source
